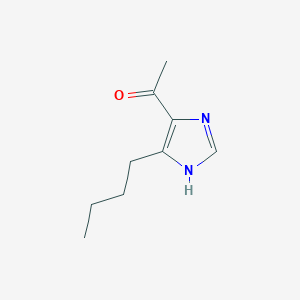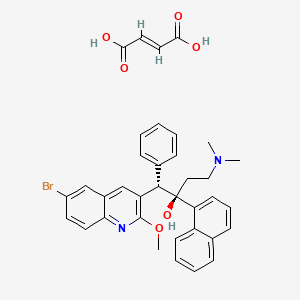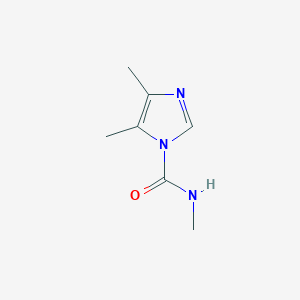
1-(4-Butyl-1H-imidazol-5-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Butyl-1H-imidazol-5-yl)ethanone is a chemical compound that belongs to the imidazole family Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the cyclization of amido-nitriles in the presence of a nickel catalyst, which allows for the formation of the imidazole ring under mild conditions . The butyl group can then be introduced through alkylation reactions.
Industrial Production Methods
Industrial production methods for imidazole derivatives often involve multi-step processes that ensure high yields and purity. These methods may include the use of advanced catalysts and optimized reaction conditions to facilitate large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Butyl-1H-imidazol-5-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The imidazole ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole N-oxides, while reduction can produce alcohol derivatives.
Aplicaciones Científicas De Investigación
1-(4-Butyl-1H-imidazol-5-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Medicine: Imidazole derivatives are known for their antimicrobial and antifungal properties, making this compound a potential candidate for drug development.
Industry: It can be used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(4-Butyl-1H-imidazol-5-yl)ethanone involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, influencing their activity. This binding can inhibit or activate various biochemical pathways, depending on the context .
Comparación Con Compuestos Similares
Similar Compounds
- 1-(4-Methyl-1H-imidazol-5-yl)ethanone
- 1-(4-Ethyl-1H-imidazol-5-yl)ethanone
- 1-(4-Propyl-1H-imidazol-5-yl)ethanone
Uniqueness
1-(4-Butyl-1H-imidazol-5-yl)ethanone is unique due to the presence of the butyl group, which can influence its lipophilicity and overall chemical behavior.
Propiedades
Fórmula molecular |
C9H14N2O |
|---|---|
Peso molecular |
166.22 g/mol |
Nombre IUPAC |
1-(5-butyl-1H-imidazol-4-yl)ethanone |
InChI |
InChI=1S/C9H14N2O/c1-3-4-5-8-9(7(2)12)11-6-10-8/h6H,3-5H2,1-2H3,(H,10,11) |
Clave InChI |
MZPGBHIUTXMNHG-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=C(N=CN1)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(1R,6S,8R)-3-Azabicyclo[4.2.0]octane-8-carboxylic acid](/img/structure/B12830031.png)




![1-(2-amino-5-methyl-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B12830058.png)





